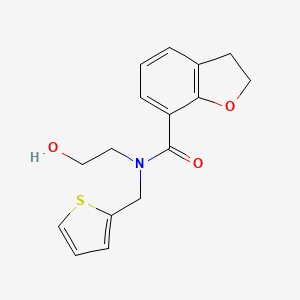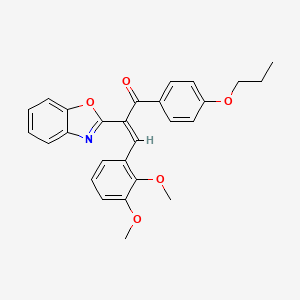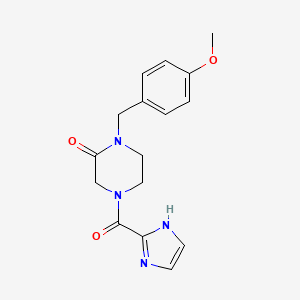
N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide selectively binds to the α7 nAChR, a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by this compound leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that ultimately result in the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function, improve memory and learning, and reduce inflammation in animal models of Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide is its selectivity for the α7 nAChR, which allows for more precise targeting of this receptor subtype in experimental settings. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide. One area of interest is the development of more potent and selective α7 nAChR agonists that may have greater therapeutic potential. Another area of interest is the investigation of this compound's effects on other neurotransmitter systems and its potential interactions with other drugs. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's effects on cognitive function and neuroprotection.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide involves the reaction of 2-chloro-N-(2-thienylmethyl) acetamide with 2-hydroxyethylamine in the presence of sodium hydroxide. The resulting intermediate is then treated with 2,3-dihydro-1-benzofuran-7-carboxylic acid to yield the final product.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N-(2-thienylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has also been investigated for its potential use as a cognitive enhancer and a neuroprotective agent.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-(thiophen-2-ylmethyl)-2,3-dihydro-1-benzofuran-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-8-7-17(11-13-4-2-10-21-13)16(19)14-5-1-3-12-6-9-20-15(12)14/h1-5,10,18H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMFHWXRGZDQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(=O)N(CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[2-(2-ethylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5350994.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5351001.png)
![2-(4-fluorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5351004.png)
![3-{[(4-methoxybenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5351010.png)
![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5351017.png)
![N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide](/img/structure/B5351026.png)
![1'-(cyclopropylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351039.png)
![1'-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351051.png)
![N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5351056.png)

![N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5351079.png)

![4-[2-(8-hydroxy-2-quinolinyl)vinyl]-2-methoxyphenyl acetate](/img/structure/B5351086.png)
